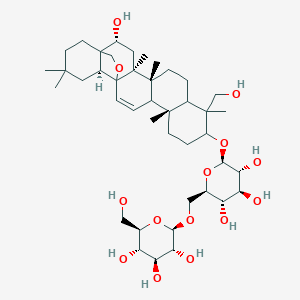![molecular formula C22H26ClN3O2 B234499 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of Aurora A kinase, an enzyme that is overexpressed in many types of cancer.
Mechanism of Action
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. In addition, this compound has been shown to reduce tumor growth in several preclinical models of cancer. N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has several advantages for use in lab experiments. It has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well understood. In addition, this compound has a favorable pharmacokinetic profile, making it a good candidate for in vivo studies. However, N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. In addition, its specificity for Aurora A kinase may limit its use in certain types of cancer.
Future Directions
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide. One potential area of research is the development of combination therapies that include N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide and other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide treatment. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the development of more effective cancer therapies.
Synthesis Methods
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylbenzylamine to produce the corresponding amide. This amide is then reacted with 4-isobutyrylpiperazine to form the desired compound. The final step involves the introduction of a chloro group to the 3-position of the phenyl ring using thionyl chloride.
Scientific Research Applications
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in cancer therapy. Several studies have shown that this compound can effectively inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide a promising candidate for cancer therapy.
properties
Product Name |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide |
|---|---|
Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-13-11-25(12-14-26)20-18(23)9-6-10-19(20)24-21(27)17-8-5-4-7-16(17)3/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
InChI Key |
VXAGXLFRJLMTCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)





![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)